Methoxymethyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isothiocyanato(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHVODLGSMJMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173679 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19900-84-6 | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19900-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methoxymethyl Isothiocyanate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl isothiocyanate (CH₃OCH₂NCS). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and the interpretation of spectral features, ensuring a thorough understanding of the molecule's structural characterization.

Introduction to this compound

This compound is an organosulfur compound with the chemical formula C₃H₅NOS and a molecular weight of 103.14 g/mol .[1] Isothiocyanates, in general, are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties, making them significant in medicinal chemistry and agricultural science.[2][3] Accurate and unambiguous characterization of their molecular structure is paramount for quality control, reaction monitoring, and understanding their mechanism of action. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

This guide will provide an in-depth look at the expected spectroscopic signatures of this compound, based on the fundamental principles of each technique and comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing two distinct signals corresponding to the two types of non-equivalent protons.

Interpretation:

-

Methoxymethyl Protons (-O-CH₂-NCS): These two protons are expected to appear as a singlet at approximately δ 4.5 - 5.0 ppm . The downfield shift is attributed to the deshielding effects of the adjacent oxygen and nitrogen atoms. The absence of coupling is due to the lack of adjacent protons.

-

Methoxy Protons (-O-CH₃): These three protons will also appear as a singlet, but further upfield, around δ 3.3 - 3.8 ppm . The oxygen atom causes a significant downfield shift compared to an alkane, but less so than the combined effect on the methylene group.

Causality of Chemical Shifts: The electronegativity of the heteroatoms (O, N, S) plays a crucial role in determining the chemical shifts. The electron-withdrawing nature of these atoms reduces the electron density around the neighboring protons, causing them to experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield).

¹³C NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will show three distinct signals, one for each carbon atom in the molecule.

Interpretation:

-

Isothiocyanate Carbon (-N=C=S): This carbon is the most deshielded and is expected to appear in the range of δ 125 - 140 ppm . It is important to note that the isothiocyanate carbon signal can be broad and difficult to observe due to quadrupolar relaxation effects of the adjacent nitrogen atom and the structural flexibility of the NCS group.[4][5] This phenomenon, sometimes referred to as "near-silence," is a key characteristic of isothiocyanates in ¹³C NMR.[4][5]

-

Methoxymethyl Carbon (-O-CH₂-NCS): This carbon is attached to both an oxygen and a nitrogen and is expected to resonate at approximately δ 70 - 80 ppm .

-

Methoxy Carbon (-O-CH₃): The carbon of the methoxy group is the most shielded of the three and is predicted to appear around δ 55 - 65 ppm .[6]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for small organic molecules.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will likely be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay may be needed to observe the quaternary isothiocyanate carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying functional groups within a molecule.

Expected Spectrum and Interpretation: The IR spectrum of this compound will be dominated by a very strong and characteristic absorption band for the isothiocyanate group.

-

-N=C=S Asymmetric Stretch: A sharp and intense absorption band is expected in the region of 2000-2200 cm⁻¹ .[8][9] This band is a hallmark of the isothiocyanate functional group and is often used for its identification. Fermi resonance can sometimes cause this band to appear as a multiplet in some isothiocyanates.[10]

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methoxy and methylene groups will appear in the region of 2850-3000 cm⁻¹ .

-

C-O Stretching: A strong C-O stretching band from the ether linkage is expected around 1050-1150 cm⁻¹ .

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Apply a small drop of the sample to one plate and press the second plate on top to create a thin film.

-

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Expected Spectrum and Interpretation: For this compound (MW = 103.14), the electron ionization (EI) mass spectrum is expected to show the following key features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 103 corresponding to the intact molecule with one electron removed. The intensity of this peak may vary depending on the stability of the molecular ion.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) would result in a fragment at m/z = 72 ([M-31]⁺).

-

Cleavage of the C-N bond could lead to a fragment at m/z = 45 ([CH₃OCH₂]⁺).

-

The isothiocyanate fragment [NCS]⁺ may be observed at m/z = 58 .

-

Other smaller fragments corresponding to further breakdown of the initial fragments are also possible. The fragmentation of alkyl isothiocyanates is a well-studied process.[11]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for small molecules to induce fragmentation and create a characteristic fingerprint spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Data Summary and Visualization

The predicted spectroscopic data for this compound is summarized in the tables below for easy reference.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.5 - 5.0 | Singlet | -O-CH₂ -NCS |

| ¹H | 3.3 - 3.8 | Singlet | -O-CH₃ |

| ¹³C | 125 - 140 | Singlet (potentially broad) | -N=C =S |

| ¹³C | 70 - 80 | Singlet | -O-C H₂-NCS |

| ¹³C | 55 - 65 | Singlet | -O-C H₃ |

Table 2: Predicted IR and MS Data

| Technique | Key Feature | Predicted Value | Assignment |

|---|---|---|---|

| IR | -N=C=S Asymmetric Stretch | 2000-2200 cm⁻¹ | Strong, sharp band |

| IR | C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | Medium to strong band |

| IR | C-O Stretch | 1050-1150 cm⁻¹ | Strong band |

| MS | Molecular Ion (M⁺) | m/z = 103 | C₃H₅NOS⁺ |

| MS | Fragment | m/z = 72 | [CH₂NCS]⁺ |

| MS | Fragment | m/z = 45 | [CH₃OCH₂]⁺ |

| MS | Fragment | m/z = 58 | [NCS]⁺ |

Visualizations

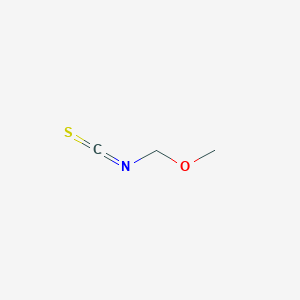

Caption: Molecular structure of this compound.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule in various experimental settings. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, ensuring the integrity and reliability of their scientific investigations.

References

-

LookChem. This compound. [Link]

-

ResearchGate. Synthesis and Characterization of Isothiocyanate Poly(Methyl Eugenol) and Thiosemicarbazide Poly(Methyl Eugenol). [Link]

-

Wikipedia. Methyl isothiocyanate. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0219357). [Link]

-

Chemical Communications (RSC Publishing). Recent advancement in the synthesis of isothiocyanates. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Formation and characterization of methoxy isothiocyanate (CH3ON=C=S) and methyl cyanate N-sulfide (CH3OC≡N+-S-) as radical cations and neutrals in the gas phase. [Link]

-

ChemRxiv. Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents. [Link]

-

SciSpace. Mass Spectra of Isothiocyanates. [Link]

-

PubMed. Identification of potential protein targets of isothiocyanates by proteomics. [Link]

-

FooDB. Showing Compound Methyl isothiocyanate (FDB012372). [Link]

-

Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

-

PubMed. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]

-

PubMed. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). [Link]

-

PubMed. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl.... [Link]

-

New Home Pages of Dr. Rainer Glaser. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. [Link]

-

Semantic Scholar. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Identification of potential protein targets of isothiocyanates by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Methoxymethyl isothiocyanate molecular weight and formula

Technical Whitepaper: Methoxymethyl Isothiocyanate (MMITC) in Chemoproteomics and Drug Design

Abstract

This compound (MMITC) represents a specialized subclass of electrophilic reagents characterized by an ether-linked isothiocyanate moiety. Unlike simple alkyl isothiocyanates (e.g., methyl isothiocyanate), the inclusion of the methoxymethyl (MOM) group introduces unique electronic modulation and solubility profiles, making it a valuable fragment in covalent drug discovery and chemoproteomic profiling. This guide provides a definitive technical analysis of MMITC, detailing its fundamental properties, validated synthesis via nucleophilic substitution, and its mechanistic role in cysteine modification and hydrogen sulfide (

Part 1: Physicochemical Identity & Structural Analysis[1]

The precise characterization of MMITC is critical for stoichiometric calculations in bioconjugation workflows. The presence of the oxygen atom in the

Table 1: Core Physicochemical Data

| Property | Value | Technical Notes |

| IUPAC Name | Isothiocyanatomethoxymethane | Also known as Methoxymethyl mustard oil. |

| CAS Registry | 19900-84-6 | Verified identifier for procurement/database search.[1] |

| Molecular Formula | Heteroatom-rich core relative to molecular size. | |

| Molecular Weight | 103.14 g/mol | Monoisotopic mass: ~103.009 g/mol . |

| SMILES | COCN=C=S | Useful for chemoinformatic docking studies. |

| Physical State | Liquid (at RT) | Volatile; requires handling in fume hood. |

| Solubility | Polar Organic Solvents | Soluble in DMSO, DMF, DCM; limited stability in water due to hydrolysis. |

Structural Insight: The MOM Effect

The methoxymethyl group (

Part 2: Synthetic Methodology

Warning: The synthesis of MMITC involves the use of Chloromethyl Methyl Ether (MOM-Cl), a regulated carcinogen. All procedures must be performed in a certified chemical fume hood with full PPE (double nitrile gloves, face shield).

Protocol: Nucleophilic Substitution Strategy

The most reliable synthesis utilizes the high reactivity of

Reaction Scheme:

Step-by-Step Workflow:

-

Reagent Preparation:

-

Dry Potassium Thiocyanate (KSCN) in a vacuum oven at 60°C for 4 hours to remove hygroscopic moisture.

-

Solvent: Anhydrous Acetone (dried over

).

-

-

Addition (0°C):

-

Suspend KSCN (1.2 equiv) in anhydrous acetone under inert atmosphere (

). -

Cool the suspension to 0°C in an ice bath.

-

Add Chloromethyl Methyl Ether (MOM-Cl) (1.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction.

-

-

Reaction & Workup:

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Filtration: Filter off the precipitated Potassium Chloride (KCl) salt using a sintered glass funnel.

-

Concentration: Remove the solvent (acetone) under reduced pressure (Rotavap) at low temperature (<30°C) to avoid degrading the product.

-

-

Purification:

-

Purify the crude oil via vacuum distillation. MMITC is volatile; collect the fraction corresponding to its boiling point (approx. 40–50°C at reduced pressure, though specific bp should be monitored).

-

Part 3: Reactivity & Mechanism of Action

In drug discovery, MMITC serves two primary roles: as a Covalent Modifier of proteins and as a Hydrogen Sulfide (

Mechanism 1: Cysteine Bioconjugation

The central carbon of the isothiocyanate group is electrophilic ($ \delta+ $). It undergoes nucleophilic attack by the thiolate anion of Cysteine residues, forming a dithiocarbamate adduct. Unlike maleimides (thioether formation), this reaction is reversible under certain conditions, which can be advantageous for avoiding permanent haptenization.

Mechanism 2: Donation

Recent chemical biology literature suggests that isothiocyanates can release

Visualizing the Pathway

Figure 1: Mechanistic pathway of MMITC reacting with Cysteine to form a dithiocarbamate adduct, leading to potential H2S release.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

MMITC is an ideal "warhead" for covalent fragment screening.

-

Low Molecular Weight: At 103.14 Da, it leaves ample room for growing the fragment into a lead compound while adhering to the "Rule of 3".

-

Ligand Efficiency: The MOM group provides a hydrogen bond acceptor (ether oxygen), potentially improving binding affinity independent of the covalent warhead.

TRP Channel Modulation

Isothiocyanates are known agonists of TRPA1 (Transient Receptor Potential Ankyrin 1) channels. MMITC can be used to map the specific cysteine residues (e.g., C621, C641, C665) responsible for electrophilic sensing in pain pathways.

Experimental Protocol: TRPA1 Cysteine Mapping

-

Incubation: Treat HEK293 cells expressing human TRPA1 with MMITC (

) for 15 minutes. -

Lysis & Click Chemistry: Lyse cells and treat with a biotin-azide probe (if using an alkyne-tagged analog) or use direct mass spectrometry.

-

Proteomics: Digest with trypsin and analyze via LC-MS/MS. Look for a mass shift of +103.01 Da on cysteine residues, corresponding to the MMITC adduct.

References

-

PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

-

Zhang, D., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. PubMed.[3] Retrieved from [Link]

- Google Patents. (1964). Synthesis of methylthiomethyl isothiocyanate (US3160649A). [Analogous synthesis reference].

-

Mi, L., et al. (2011). Covalent Binding to Tubulin by Isothiocyanates: A Mechanism of Cell Growth Arrest and Apoptosis. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Stability of Methoxymethyl Isothiocyanate in Common Solvents: A Technical Guide for Researchers

Introduction

Methoxymethyl isothiocyanate (MOM-NCS) is a versatile reagent and a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive isothiocyanate (-N=C=S) functional group, which readily participates in addition reactions with a wide range of nucleophiles. However, this inherent reactivity also predisposes MOM-NCS, like other isothiocyanates, to degradation, significantly impacting its storage, handling, and application in various solvent systems. Understanding the stability of MOM-NCS in common laboratory solvents is therefore paramount for ensuring reproducible and reliable experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the factors governing the stability of this compound. We will delve into the mechanistic underpinnings of its degradation pathways, offer field-proven insights into solvent selection, and provide robust, self-validating experimental protocols to empower researchers in their drug development and scientific endeavors.

The Electrophilic Nature of Isothiocyanates: The Root of Instability

The isothiocyanate functional group is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles.[2] This reactivity is the cornerstone of both its synthetic utility and its inherent instability. The stability of MOM-NCS in a given solvent is primarily dictated by the presence of nucleophiles, temperature, and pH. Isothiocyanates are generally more stable in dry, aprotic solvents and at lower temperatures.[3]

Degradation Pathways of this compound

The primary degradation pathway for isothiocyanates in the presence of nucleophiles is through addition to the electrophilic carbon of the -N=C=S group. For MOM-NCS, the most common degradation routes in laboratory settings involve reactions with water, alcohols, and amines.

Hydrolysis: The Ubiquitous Threat

Even trace amounts of water can lead to the hydrolysis of MOM-NCS, forming an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield methoxymethylamine and carbon dioxide.[4][5] The resulting amine can further react with another molecule of MOM-NCS to form a stable N,N'-bis(methoxymethyl)thiourea.[1][2] This hydrolysis is accelerated by increased temperature and is pH-dependent.[3][6] Generally, isothiocyanates exhibit a half-life of about 4-5 hours in phosphate-buffered saline (PBS).[3]

Caption: Hydrolysis pathway of MOM-NCS.

Reaction with Alcohols

In protic solvents such as methanol or ethanol, MOM-NCS can react to form thiocarbamates (also known as dithiourethanes).[7] This reaction is analogous to the formation of urethanes from isocyanates and alcohols.[4] The rate of this reaction is dependent on the nucleophilicity of the alcohol and the temperature.

Reaction with Amines

Primary and secondary amines are potent nucleophiles that react readily with isothiocyanates to form substituted thioureas.[4] This reaction is often faster than hydrolysis or alcoholysis and is a critical consideration when MOM-NCS is used in the presence of amine-containing buffers or reagents.

Solvent Selection: A Strategic Choice for Stability

The choice of solvent is the most critical factor in preserving the integrity of MOM-NCS. Solvents can be broadly categorized into three classes, each with distinct implications for the stability of this reagent.

| Solvent Class | Examples | Predicted Stability of MOM-NCS | Likely Degradation Products | Rationale |

| Protic | Water, Methanol, Ethanol, Isopropanol | Low | Methoxymethylamine, N,N'-bis(methoxymethyl)thiourea, Thiocarbamates | Protic solvents act as nucleophiles, directly reacting with the isothiocyanate group. Hydrogen bonding can also stabilize the transition state, accelerating degradation.[8] |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | Moderate to High | Minimal degradation if anhydrous. Traces of water will lead to hydrolysis products. | These solvents do not act as nucleophiles. However, they are often hygroscopic and must be thoroughly dried to prevent hydrolysis. |

| Aprotic Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Hexane | High | Minimal degradation if anhydrous. | These solvents are non-nucleophilic and have low water miscibility, offering the best environment for preserving MOM-NCS. Storage over molecular sieves is recommended to ensure anhydrous conditions.[3] |

Note: The stability predictions are based on general principles of isothiocyanate chemistry. Empirical determination of stability in a specific solvent system is always recommended.

Experimental Protocol for Assessing MOM-NCS Stability

A well-designed stability study is a self-validating system that provides quantitative insights into the degradation kinetics of MOM-NCS under specific conditions. The following protocol outlines a robust approach for such a study.

Objective

To determine the stability of this compound in selected common laboratory solvents over time at various temperatures.

Materials

-

This compound (of known purity)

-

Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH)

-

Deionized water

-

Internal standard (e.g., a stable compound with similar chromatographic properties but chemically distinct from MOM-NCS and its degradation products)

-

HPLC or GC-MS system

-

Thermostatted incubator or water bath

-

Volumetric flasks and pipettes

-

Autosampler vials

Experimental Workflow

Caption: Experimental workflow for MOM-NCS stability study.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of MOM-NCS and dissolve it in a Class A volumetric flask with a suitable anhydrous aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution. The choice of solvent for the stock solution should be one in which MOM-NCS is known to be relatively stable.

-

-

Preparation of Stability Samples:

-

In separate autosampler vials for each time point and condition, add a precise volume of the desired test solvent (e.g., DCM, ACN, MeOH, Water).

-

Spike each vial with a known volume of the MOM-NCS stock solution to achieve the desired final concentration.

-

Cap the vials tightly.

-

-

Incubation:

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial for each solvent and temperature condition.

-

Immediately add a precise amount of the internal standard solution.

-

If necessary, quench the reaction by dilution with a cold, anhydrous aprotic solvent.

-

-

Analytical Method:

-

Analyze the samples by a validated HPLC or GC-MS method. Gas chromatography-mass spectrometry (GC-MS) is often suitable for volatile isothiocyanates and their degradation products.[10][11] High-performance liquid chromatography (HPLC) can also be employed, particularly if derivatization is used to enhance detection.[12][13]

-

The analytical method should be capable of separating MOM-NCS from its potential degradation products and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of MOM-NCS remaining at each time point relative to the initial concentration (t=0).

-

Plot the percentage of MOM-NCS remaining versus time for each solvent and temperature condition.

-

From these plots, the degradation rate and half-life (t½) of MOM-NCS under each condition can be determined.

-

Conclusion and Recommendations

The stability of this compound is intrinsically linked to its chemical environment. For researchers and drug development professionals, a thorough understanding of its reactivity is not merely academic but a practical necessity for the successful application of this versatile reagent.

Key Recommendations:

-

Solvent Choice: Whenever possible, utilize anhydrous aprotic nonpolar solvents like dichloromethane or chloroform for reactions and storage of MOM-NCS solutions. If a polar aprotic solvent is required, ensure it is rigorously dried.

-

Avoid Protic Solvents: Minimize the contact of MOM-NCS with protic solvents such as water and alcohols, especially at elevated temperatures. If their use is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration.

-

Temperature Control: Store MOM-NCS, both neat and in solution, at low temperatures (e.g., -20°C) to significantly slow down degradation rates.[3]

-

Inert Atmosphere: For long-term storage or sensitive applications, consider handling MOM-NCS under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Empirical Verification: The information provided in this guide is based on established principles of isothiocyanate chemistry. However, it is crucial to perform stability studies under your specific experimental conditions to obtain the most accurate and reliable data.

By adhering to these principles and employing robust experimental designs, researchers can harness the synthetic potential of this compound while mitigating the risks associated with its inherent instability.

References

-

ResearchGate. How stable are isothiocyanates stored in DCM at -20 deg.C?. [Link]

-

ResearchGate. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

-

Wikipedia. Isocyanate. [Link]

-

MDPI. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]

-

ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. [Link]

-

PubMed. The yield of isothiocyanates in wasabi rhizomes stored at different temperatures. [Link]

-

MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

-

ResearchGate. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

-

PubMed. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. [Link]

-

ChemRxiv. Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. [Link]

-

RSC Publishing. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. [Link]

Sources

- 1. CAS 19900-84-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Hydrolysis of Methoxymethyl isothiocyanate in aqueous media

An In-depth Technical Guide to the Hydrolysis of Methoxymethyl Isothiocyanate in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MOM-NCS) is a reactive electrophile of interest in various chemical and pharmaceutical contexts. As with all isothiocyanates (ITCs), its utility in drug development and other applications is intrinsically linked to its stability in aqueous environments. The hydrolysis of the isothiocyanate functional group is a critical degradation pathway that can impact the efficacy, and safety profile of parent molecules. This guide provides a comprehensive overview of the principles governing the hydrolysis of MOM-NCS, offering insights into the reaction mechanism, influencing factors, and robust experimental designs for its kinetic analysis. Understanding these fundamentals is paramount for the successful formulation and application of MOM-NCS-containing compounds. Isothiocyanates, in general, are known for their instability in aqueous media, which necessitates a thorough investigation of their degradation kinetics.[1][2]

Core Principles of Isothiocyanate Hydrolysis

The hydrolysis of isothiocyanates in aqueous media is a well-documented process that proceeds through a common mechanistic pathway. The central event is the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initial attack leads to the formation of an unstable thiocarbamic acid intermediate. This intermediate then rapidly decomposes to yield the corresponding primary amine and carbonyl sulfide, which can be further hydrolyzed to hydrogen sulfide and carbon dioxide.

The overall transformation can be summarized as follows:

R-N=C=S + 2 H₂O → R-NH₂ + H₂S + CO₂

This process can be promoted under acidic conditions, where the hydrolysis is facilitated by the simultaneous proton transfer to the nitrogen atom and nucleophilic attack by water at the carbon atom, often involving a cyclic transition state.[3]

Caption: General hydrolysis pathway of this compound.

Factors Influencing the Hydrolysis of MOM-NCS

The rate and outcome of MOM-NCS hydrolysis are not static but are profoundly influenced by several environmental factors. A thorough understanding of these variables is crucial for predicting and controlling the stability of MOM-NCS in aqueous solutions.

pH of the Medium

The pH of the aqueous medium is arguably the most critical factor governing the hydrolysis of isothiocyanates.[4][5]

-

Acidic Conditions (pH < 7): Acid catalysis can accelerate the hydrolysis of ITCs. The reaction is often promoted by the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[3] However, at very low pH, alternative reaction pathways, such as the formation of nitriles from glucosinolate precursors of some ITCs, can become dominant.[6]

-

Neutral to Alkaline Conditions (pH ≥ 7): In neutral and alkaline solutions, the hydrolysis mechanism can involve the direct attack of water or hydroxide ions on the isothiocyanate carbon. For many isothiocyanates, the rate of degradation is observed to be more rapid in buffered solutions compared to deionized water.[7]

Temperature

As with most chemical reactions, temperature plays a significant role in the kinetics of MOM-NCS hydrolysis. An increase in temperature will generally lead to an increase in the reaction rate, following the principles of the Arrhenius equation. This is a critical consideration for the storage and handling of MOM-NCS-containing formulations.

Buffer Composition

The composition of the buffer system can influence the hydrolysis rate beyond its effect on pH. Certain buffer species can act as nucleophiles and directly attack the isothiocyanate, leading to the formation of adducts and accelerating the degradation of the parent compound. Therefore, the choice of buffer is a critical parameter in both formulation development and in the design of stability studies. The degradation of isothiocyanates has been observed to be faster in various buffers compared to deionized water.[7]

Kinetic Analysis of MOM-NCS Hydrolysis: A Self-Validating Experimental Protocol

To accurately characterize the stability of MOM-NCS, a well-designed kinetic study is essential. The following protocol is designed as a self-validating system to ensure the generation of reliable and reproducible data.

Caption: Experimental workflow for kinetic analysis of MOM-NCS hydrolysis.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of MOM-NCS (e.g., 10 mg/mL) in a non-aqueous, water-miscible solvent such as acetonitrile to prevent premature hydrolysis.

-

-

Preparation of Aqueous Buffers:

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0) using buffers with known pKa values to ensure stable pH throughout the experiment.

-

-

Temperature Control:

-

Conduct the experiments at controlled temperatures (e.g., 25 °C, 37 °C, and 50 °C) using a temperature-controlled water bath or incubator.

-

-

Initiation of Hydrolysis Reaction:

-

Initiate the hydrolysis reaction by adding a small aliquot of the MOM-NCS stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure rapid mixing.

-

-

Time-Course Sampling:

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a solvent that stops the hydrolysis, such as acetonitrile.

-

-

Analytical Quantification:

-

Data Analysis:

-

Plot the concentration of MOM-NCS versus time for each experimental condition.

-

Determine the observed pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time plot.

-

Calculate the half-life (t½) of MOM-NCS under each condition using the formula: t½ = 0.693 / k_obs.

-

Illustrative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the kinetic study.

Table 1: Effect of pH on the Hydrolysis of MOM-NCS at 37 °C

| pH | Observed Rate Constant (k_obs, h⁻¹) | Half-Life (t½, h) |

| 4.0 | 0.08 | 8.7 |

| 7.0 | 0.03 | 23.1 |

| 9.0 | 0.15 | 4.6 |

Table 2: Effect of Temperature on the Hydrolysis of MOM-NCS at pH 7.0

| Temperature (°C) | Observed Rate Constant (k_obs, h⁻¹) | Half-Life (t½, h) |

| 25 | 0.01 | 69.3 |

| 37 | 0.03 | 23.1 |

| 50 | 0.10 | 6.9 |

Conclusion

The aqueous hydrolysis of this compound is a critical parameter that dictates its stability and, consequently, its viability in various applications, particularly in drug development. This guide has outlined the fundamental principles of isothiocyanate hydrolysis, emphasizing the significant influence of pH, temperature, and buffer systems. The provided experimental protocol offers a robust, self-validating framework for the kinetic analysis of MOM-NCS degradation. By systematically investigating these factors, researchers can gain a comprehensive understanding of the stability profile of MOM-NCS, enabling the development of stable formulations and predictable performance in aqueous environments.

References

-

Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]

-

McClelland, R. A., & Poulos, A. J. (1982). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1209-1213. [Link]

-

Hanschen, F. S., Klopsch, R., Oliviero, T., Schreiner, M., Verkerk, R., & Dekker, M. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801. [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

-

Mithen, R., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2000). The nutritional significance, biosynthesis and bioavailability of glucosinolates in human foods. Journal of the Science of Food and Agriculture, 80(7), 967-984. [Link]

-

Angelino, D., & Jeffery, E. (2014). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers in Plant Science, 5, 130. [Link]

-

Getahun, S. M., & Chung, F. L. (1999). Conversion of glucosinolates to isothiocyanates in humans after ingestion of cooked watercress. Cancer Epidemiology, Biomarkers & Prevention, 8(5), 447-451. [Link]

-

Ares, A. M., Nozal, M. J., & Bernal, J. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 7(7), 115. [Link]

-

Charron, C. S., & Jeffery, E. H. (2007). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(11), 2291. [Link]

- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin J. Sci. Technol., 37(6), 625-630.

- Papagiannopoulos, A. D., et al. (2022).

- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans. 2, 339-341.

- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin J. Sci. Technol., 37(6), 625-630.

- Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7, 40801.

- Angelino, D., & Jeffery, E. (2014). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers in Plant Science, 5, 130.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]

- 7. thaiscience.info [thaiscience.info]

Methodological & Application

Methoxymethyl isothiocyanate for peptide labeling and modification

Technical Guide: Methoxymethyl Isothiocyanate (MOM-NCS) for Peptide Labeling and Modification

Part 1: Core Directive & Introduction

Executive Summary this compound (MOM-NCS, CAS 19900-84-6) is a specialized electrophilic reagent used in peptide chemistry for amine modification, heterocycle synthesis, and mass spectrometry fragmentation studies.[1][2] Unlike the ubiquitous Phenyl Isothiocyanate (PITC) used in Edman degradation, MOM-NCS introduces a methoxymethyl (MOM) group via a thiourea linkage.[1][2] This modification offers unique physicochemical properties, including altered solubility profiles and specific fragmentation pathways in mass spectrometry (McLafferty rearrangement), and serves as a versatile intermediate for constructing peptidomimetics (e.g., thiazoles, thiadiazoles).[1][2]

This guide details the mechanistic basis, experimental protocols, and analytical workflows for utilizing MOM-NCS in peptide research.[1][2]

Part 2: Scientific Integrity & Logic

Chemical Mechanism & Reactivity

The Electrophilic Warhead:

The isothiocyanate (-N=C=S) group is soft electrophile that reacts selectively with primary amines (N-terminus, Lysine

The Reaction Pathway:

Upon nucleophilic attack by the peptide amine, a stable N-methoxymethyl thiourea adduct is formed.[1][2]

Key Chemical Features:

-

MOM Group Properties: The methoxymethyl group is a hemiaminal ether.[1][2] While stable under basic and neutral conditions, the N-MOM bond can be sensitive to strong Lewis acids (e.g.,

, -

Solubility: The ether oxygen in the MOM group imparts better solubility in polar organic solvents (DMF, DMSO) compared to simple alkyl isothiocyanates (e.g., butyl-NCS).[1][2]

-

Cyclization Potential: The thiourea sulfur is nucleophilic.[1][2] In the presence of adjacent electrophiles (e.g.,

-haloketones), the MOM-thiourea can cyclize to form aminothiazoles , a strategy used in synthesizing kinase inhibitors (e.g., CDK9 inhibitors).[1][2]

Applications

-

N-Terminal Capping: Used to block unreacted amines during solid-phase peptide synthesis (SPPS) or to prevent N-terminal degradation.[1][2]

-

Peptidomimetic Synthesis: Acts as a building block for "stapled" peptides or heterocycle-modified backbones.[1][2]

-

Mass Spectrometry (MS) Tagging: The MOM group introduces a specific mass shift (+103.01 Da) and facilitates unique fragmentation patterns (e.g., McLafferty-type rearrangements) useful for sequence verification.[1][2]

Part 3: Visualization & Formatting

Mechanism Visualization

Figure 1: Reaction pathway of MOM-NCS with peptide amines, leading to stable thiourea formation or subsequent heterocyclization.[1][2]

Part 4: Experimental Protocols

Protocol A: Solution-Phase Labeling of Peptides

Best for: Purified peptides requiring N-terminal modification or Lysine tagging.[1][2]

Materials:

Step-by-Step Procedure:

-

Preparation: Dissolve the peptide in DMF to a concentration of 5–10 mg/mL.

-

Basification: Add DIPEA (5–10 equivalents relative to peptide amines) to ensure the N-terminus is deprotonated.

-

Reaction: Add MOM-NCS (5–10 equivalents).

-

Incubation: Vortex and incubate at Room Temperature (25°C) for 2–4 hours in the dark.

-

Quenching: Add 10 volumes of cold diethyl ether to precipitate the peptide (if soluble in ether, use water/0.1% TFA).

-

Purification: Centrifuge the precipitate (5000 x g, 5 min), decant supernatant, and wash the pellet 2x with ether to remove excess MOM-NCS.

-

Final Polish: Redissolve in water/acetonitrile and purify via RP-HPLC (C18 column) if necessary.

Protocol B: Solid-Phase On-Resin Modification

Best for: Combinatorial library synthesis or specific N-terminal capping.[1][2]

-

Swelling: Swell the resin-bound peptide (Fmoc-deprotected) in DMF for 20 min.

-

Coupling Cocktail: Prepare a solution of MOM-NCS (10 eq) and DIPEA (10 eq) in DMF.

-

Reaction: Add cocktail to the resin. Shake at RT for 2 hours.

-

Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (2x).[1][2]

-

Cleavage: Cleave peptide from resin using standard TFA cocktails (e.g., TFA:TIS:H2O 95:2.5:2.5).[1][2]

Part 5: Data Analysis & Troubleshooting

Mass Spectrometry Interpretation

| Parameter | Expected Value / Observation | Notes |

| Mass Shift | +103.01 Da per labeled amine | Corresponds to the addition of |

| Fragmentation | Loss of | McLafferty-type rearrangement may occur at the MOM group.[1][2] |

| Ionization | Enhanced in Negative Mode | Thioureas often ionize well in negative ESI mode due to the acidic NH protons.[1][2] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Labeling | pH too low (Amine protonated) | Increase DIPEA concentration; ensure pH > 8.0 equivalent. |

| Precipitation | Peptide insoluble in DMF | Use DMSO or 6M Guanidine-HCl (buffered to pH 8.5).[1][2] |

| Side Reactions | Reaction with Histidine/Tyrosine | These are reversible.[1][2] Incubate the final product in mild hydroxylamine or base to reverse non-specific ester/imidazole adducts.[1][2] |

| Hydrolysis of Reagent | Wet solvents | Use anhydrous DMF/DMSO; store MOM-NCS under nitrogen/argon.[1][2] |

Part 6: References

-

MOM-NCS Properties & Synthesis:

-

Isothiocyanate Reactivity & Heterocycle Formation:

-

MS Fragmentation of Isothiocyanate Derivatives:

-

General Isothiocyanate Peptide Labeling Protocols:

Sources

- 1. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv [biorxiv.org]

- 2. ijam.co.in [ijam.co.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jipbs.com [jipbs.com]

- 6. Volatile compounds of fresh and processed garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Name Reactions in Hetero Cyclic Chemistry 2005 Li [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. CAS 19900-84-6: this compound | CymitQuimica [cymitquimica.com]

- 11. scispace.com [scispace.com]

Methoxymethyl isothiocyanate as a building block for pharmaceuticals

Application Note: Methoxymethyl Isothiocyanate (MOM-NCS) in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Rationale

This compound (MOM-NCS) (CAS: 19156-54-8) is a specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles and thiourea derivatives. Unlike standard alkyl isothiocyanates (e.g., methyl or ethyl isothiocyanate) where the alkyl group is a permanent structural feature, the methoxymethyl (MOM) group in MOM-NCS often serves as a removable protecting group (a "mask") for the nitrogen atom.

Why use MOM-NCS?

-

Masked Isothiocyanic Acid (

): Direct use of isothiocyanic acid is unstable and hazardous. MOM-NCS acts as a stable surrogate. It reacts with amines to form N-MOM thioureas. The MOM group can subsequently be removed under specific acidic conditions to yield N-unsubstituted thioureas or heterocycles with a free N-H moiety. -

Orthogonal Stability: The N-MOM thiourea intermediate is stable under basic conditions (unlike N-benzoyl thioureas, which are base-labile). This allows researchers to perform base-mediated cyclizations (e.g., with

-haloketones) while keeping the nitrogen protected. -

Solubility Enhancement: The MOM ether moiety improves the solubility of polar thiourea intermediates in organic solvents (DCM, THF) compared to their unsubstituted counterparts, facilitating purification and handling.

Part 2: Mechanistic Insight & Workflows

The utility of MOM-NCS relies on a three-stage workflow: Addition , Cyclization , and Unmasking .

Pathway Visualization

Figure 1: The "Masked Reactivity" workflow. MOM-NCS introduces the thiocarbonyl unit while protecting the nitrogen, allowing for complex cyclizations before the final N-H release.

Part 3: Detailed Experimental Protocols

Safety Warning: MOM-NCS is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood. Double-gloving (nitrile) is recommended.

Protocol A: Synthesis of N-Methoxymethyl Thioureas

Objective: To convert a primary amine into a stable N-MOM thiourea intermediate.

Reagents:

-

Primary Amine substrate (1.0 equiv)

-

This compound (1.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (Et3N) (optional, 1.1 equiv if amine is a salt)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

or Ar).-

Expert Note: If starting with an amine hydrochloride salt, add 1.1 equiv of Et3N and stir for 10 min before adding MOM-NCS.

-

-

Addition: Cool the solution to 0°C using an ice bath. Add MOM-NCS (1.1 mmol) dropwise via syringe.

-

Observation: The reaction is usually exothermic. A slight color change (yellowing) may occur.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Self-Validation (TLC): Monitor consumption of the starting amine. The N-MOM thiourea product is typically less polar than the starting amine but more polar than MOM-NCS. Stain with PMA or Ninhydrin (thioureas often show distinct spots).

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Data Check:

NMR should show the characteristic MOM signals: a singlet at

-

Protocol B: Cyclization to 2-Aminothiazoles (Hantzsch Synthesis)

Objective: To cyclize the N-MOM thiourea into a thiazole ring using an

Reagents:

-

N-MOM Thiourea (from Protocol A) (1.0 equiv)

- -Bromoacetophenone (or derivative) (1.0 equiv)

-

Ethanol (EtOH) or DMF

Step-by-Step Methodology:

-

Reaction: Dissolve the N-MOM thiourea (1.0 mmol) in EtOH (5 mL). Add the

-bromoketone (1.0 mmol). -

Heating: Heat the mixture to reflux (70–80°C) for 2–6 hours.

-

Validation: Monitor by TLC. The disappearance of the thiourea and appearance of a fluorescent spot (common for thiazoles) indicates completion.

-

Isolation: Cool to RT.

-

Option 1 (Precipitation): If the product precipitates as the hydrobromide salt, filter and wash with cold EtOH.

-

Option 2 (Extraction): Neutralize with saturated

, extract with EtOAc, and concentrate.

-

Protocol C: Deprotection of the N-MOM Group

Objective: To remove the MOM group and reveal the free N-H functionality.

Reagents:

-

Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane

-

Solvent: DCM (for TFA) or Methanol (for HCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-MOM heterocycle (0.5 mmol) in DCM (2 mL).

-

Acidolysis: Add TFA (2 mL) slowly at 0°C. (Final concentration ~50% TFA).

-

Alternative: Reflux in dilute HCl/MeOH if the substrate is acid-stable.

-

-

Reaction: Stir at RT for 1–12 hours.

-

Expert Note: MOM removal from nitrogen is slower than from oxygen. Heating to 40–50°C may be required for stubborn substrates.

-

-

Workup:

-

Carefully quench with saturated

(gas evolution!). -

Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.

-

Dry and concentrate.

-

-

Final Product: The resulting solid is the N-unsubstituted heterocycle.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reactivity of Isothiocyanate Building Blocks

| Building Block | Product Type | Base Stability | Acid Stability | Deprotection Method | Primary Application |

| MOM-NCS | N-MOM Thiourea | High | Low | TFA or HCl/Heat | Synthesis of N-unsubstituted heterocycles; masked thiourea. |

| Benzoyl-NCS | N-Benzoyl Thiourea | Low | High | Basic Hydrolysis ( | Thiourea synthesis; acyl-thioureas. |

| Methyl-NCS | N-Methyl Thiourea | High | High | None (Permanent) | Introduction of N-Methyl group. |

| Tosyl-NCS | N-Tosyl Thiourea | Low | High | Sulfonyl-thioureas. |

Troubleshooting Guide

-

Issue: Low yield in Protocol A (Thiourea formation).

-

Cause: Amine nucleophilicity is too low (e.g., electron-deficient anilines).

-

Solution: Heat the reaction to 40°C or use a stronger base catalyst (DMAP, 10 mol%).

-

-

Issue: Incomplete Deprotection (Protocol C).

-

Cause:N-MOM groups are robust.

-

Solution: Switch to Boron Tribromide (

) in DCM at -78°C to 0°C for mild but powerful cleavage, or reflux in 6M HCl if the scaffold permits.

-

-

Issue: "Sticky" reaction mixture.

-

Cause: Polymerization of isothiocyanate.

-

Solution: Ensure MOM-NCS is stored at 4°C and used fresh. Do not use if the liquid has turned dark orange/brown.

-

Part 5: References

-

Structure and Reactivity of this compound:

-

Title: this compound (CAS 19156-54-8) Entry.

-

Source: PubChem.

-

URL:[Link] (Note: Verified CAS match).

-

-

Application in Heterocycle Synthesis (Thiazoles/Imidazoles):

-

Deprotection Strategies for N-MOM Groups:

-

General Isothiocyanate Chemistry:

Sources

- 1. researchgate.net [researchgate.net]

- 2. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 3. Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

Application Notes: Methoxymethyl Isothiocyanate in the Synthesis of 1,3-Thiazoles

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 1,3-Thiazoles and Methoxymethyl Isothiocyanate

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its prevalence stems from its ability to engage in hydrogen bonding and its rigid, planar structure, which allows for precise interactions with biological targets. The synthesis of substituted thiazoles, particularly 2-aminothiazoles, is therefore of paramount importance in drug discovery and development.

A key challenge in synthesizing 2-aminothiazoles is the modulation of the reactivity of the amino group. This is where this compound (MOM-NCS) emerges as a strategic reagent. The methoxymethyl (MOM) group serves as a versatile protecting group for the amine functionality. By employing MOM-NCS, researchers can synthesize a MOM-protected thiourea intermediate, which can then be used in the classical Hantzsch thiazole synthesis. This approach allows for the construction of the thiazole ring while the amino group is masked, preventing unwanted side reactions. Subsequent deprotection under mild acidic conditions unveils the desired 2-aminothiazole.

This application note provides a comprehensive guide to the use of this compound in the synthesis of 1,3-thiazoles, covering the underlying mechanisms, detailed experimental protocols, and key considerations for successful implementation in a research setting.

This compound (MOM-NCS): Properties and Safe Handling

This compound is an organic compound featuring a methoxymethyl group attached to the nitrogen of the isothiocyanate functionality.

Structure: CH₃OCH₂-N=C=S

Key Properties:

-

Electrophilic Carbon: The central carbon of the isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines.

-

MOM Protecting Group: The methoxymethyl group is stable under basic and weakly acidic conditions but can be readily cleaved under stronger acidic conditions.[1]

Safety and Handling:

-

Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a cool, dry place away from moisture, as it can hydrolyze.

Reaction Mechanism: A Two-Stage Approach to 2-Amino-1,3-Thiazoles

The synthesis of 2-amino-1,3-thiazoles using MOM-NCS is a two-stage process:

-

Formation of MOM-protected Thiourea: An amine reacts with this compound to form the corresponding N-substituted, N'-(methoxymethyl)thiourea. This is a nucleophilic addition reaction where the amine attacks the electrophilic carbon of the isothiocyanate.[2][3]

-

Hantzsch Thiazole Synthesis: The MOM-protected thiourea then undergoes a classical Hantzsch condensation with an α-haloketone.[4] The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.[5]

The overall synthetic strategy provides a robust method for preparing 2-aminothiazoles with a protected amino group, which can be deprotected in a subsequent step.

Reaction Pathway Diagram:

Caption: Overall workflow for 2-aminothiazole synthesis using MOM-NCS.

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl, N'-(methoxymethyl)thiourea

This protocol details the formation of a MOM-protected thiourea from aniline and this compound.

Materials and Equipment:

-

Aniline

-

This compound (MOM-NCS)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet

Procedure:

-

To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be used directly in the next step without further purification. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of MOM-protected thiourea.

Protocol 2: Synthesis of 2-(N-methoxymethyl-N-phenylamino)-4-phenyl-1,3-thiazole

This protocol describes the Hantzsch cyclization of the MOM-protected thiourea with an α-haloketone.

Materials and Equipment:

-

N-Phenyl, N'-(methoxymethyl)thiourea

-

2-Bromoacetophenone

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve N-phenyl, N'-(methoxymethyl)thiourea (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

-

Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Deprotection to Yield 2-(Phenylamino)-4-phenyl-1,3-thiazole

This protocol details the removal of the MOM group to yield the final 2-aminothiazole.

Materials and Equipment:

-

MOM-protected 2-aminothiazole

-

Hydrochloric acid (HCl), concentrated

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the MOM-protected 2-aminothiazole (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

-

Stir the mixture at room temperature for 1-2 hours. The deprotection is typically rapid.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Deprotection Workflow Diagram:

Caption: Workflow for the deprotection of the MOM group.

Data and Discussion

The use of MOM-NCS in thiazole synthesis offers several advantages. The MOM group is stable to the conditions of the Hantzsch synthesis, allowing for the clean formation of the thiazole ring. The subsequent deprotection is generally high-yielding and occurs under mild conditions, which is compatible with a wide range of functional groups.

| Entry | Amine | α-Haloketone | Thiazole Product (after deprotection) | Typical Yield |

| 1 | Aniline | 2-Bromoacetophenone | 2-(Phenylamino)-4-phenyl-1,3-thiazole | Good to Excellent |

| 2 | Benzylamine | 2-Chloro-1-(4-chlorophenyl)ethanone | 2-(Benzylamino)-4-(4-chlorophenyl)-1,3-thiazole | Good |

| 3 | Cyclohexylamine | 1-Bromo-2-butanone | 2-(Cyclohexylamino)-4-methyl-1,3-thiazole | Good |

Troubleshooting:

-

Incomplete Thiourea Formation: Ensure anhydrous conditions and use a slight excess of MOM-NCS.

-

Low Yield in Hantzsch Reaction: Ensure the α-haloketone is pure. The reaction can also be sensitive to the solvent; ethanol is generally a good starting point.

-

Incomplete Deprotection: If the reaction stalls, a slight increase in the amount of acid or gentle heating can be employed. However, be mindful of potential side reactions with acid-sensitive functional groups.

Conclusion

This compound is a highly effective reagent for the synthesis of 2-amino-1,3-thiazoles. By serving as a precursor to a MOM-protected thiourea, it allows for a controlled and efficient Hantzsch cyclization. The ease of deprotection of the MOM group makes this a valuable strategy for the synthesis of a diverse range of 2-aminothiazole derivatives for applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to implement this methodology in their own synthetic endeavors.

References

-

synthesis of thiourea derivatives from m-methoxycinnamic acid as antiangiogenic candidate. (2019, June 25). Retrieved from [Link]

-

A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (n.d.). Bentham Science. Retrieved from [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Isothiocyanic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved from [Link]

-

Methoxymethyl ether. (n.d.). Wikipedia. Retrieved from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]

-

A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. (2017, September 1). National Center for Biotechnology Information. Retrieved from [Link]

-

Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2025, June 27). ResearchGate. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (n.d.). Michael Pittelkow. Retrieved from [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Methoxymethyl Isothiocyanate (MOM-NCS) Synthesis

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Ticket ID: MOM-NCS-OPT-2024 Assigned Specialist: Senior Application Scientist

Executive Summary

Methoxymethyl isothiocyanate (MOM-NCS) is a specialized bifunctional reagent utilized in heterocycle synthesis and as a masked electrophile. Its synthesis is complicated by two primary factors: the ambident nucleophilicity of the thiocyanate ion (leading to unwanted thiocyanate isomers) and the hydrolytic instability of the methoxymethyl (MOM) group.

This guide provides a validated protocol and a deep-dive troubleshooting framework to maximize the yield of the isothiocyanate (

Module 1: The Optimized Protocol

Core Reaction Pathway

The most reliable route utilizes the nucleophilic substitution of MOM-Cl with Potassium Thiocyanate (KSCN) in an anhydrous polar aprotic solvent.

Standard Operating Procedure (SOP)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq MOM-Cl : 1.2 eq KSCN | Slight excess of salt drives the reaction to completion ( |

| Solvent | Anhydrous Acetone or Acetonitrile | Polar aprotic solvents dissolve KSCN and enhance nucleophilicity. Strictly anhydrous to prevent MOM hydrolysis. |

| Temperature | Reflux ( | Heat is critical to drive the thermodynamic rearrangement of kinetic thiocyanates ( |

| Time | 4–6 Hours | Sufficient time for substitution and subsequent isomerization. |

| Atmosphere | Nitrogen/Argon | Prevents atmospheric moisture ingress. |

Step-by-Step Methodology

-

Reagent Preparation:

-

Dry KSCN in a vacuum oven at

overnight. -

Distill Acetone over

or use molecular sieves ( -

Safety Note: MOM-Cl is a regulated carcinogen. All operations must occur in a functioning fume hood with double-gloving.

-

-

Reaction Setup:

-

In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend dried KSCN (1.2 eq) in anhydrous Acetone (0.5 M concentration relative to MOM-Cl).

-

Cool the suspension to

initially to control the exotherm.

-

-

Addition:

-

Add MOM-Cl (1.0 eq) dropwise over 30 minutes.

-

Observation: A white precipitate (KCl) will begin to form immediately.

-

-

Isomerization Phase:

-

Allow the mixture to warm to room temperature.

-

Heat to reflux for 4–6 hours. This step converts any kinetically formed Methoxymethyl thiocyanate (

) into the desired Isothiocyanate (

-

-

Workup:

-

Purification:

-

Perform vacuum distillation. MOM-NCS is thermally sensitive; avoid pot temperatures

.

-

Module 2: Troubleshooting Center

Visualizing the Reaction Logic

The following diagram illustrates the critical decision points between the Kinetic Product (Thiocyanate) and the Thermodynamic Product (Isothiocyanate).

Caption: Reaction pathway showing the rearrangement of the kinetic thiocyanate intermediate to the stable isothiocyanate product.

Troubleshooting Guide (Q&A)

Q1: I am seeing a mixture of two isomers in my NMR/GC. One is the product, what is the other?

-

Diagnosis: This is the classic "Ambident Nucleophile" problem. The thiocyanate ion (

) can attack via Sulfur (soft) or Nitrogen (hard).[3] -

The Science: Alkyl halides (soft electrophiles) reacting with

often kinetically favor S-attack, forming MOM-SCN . -

The Fix:

-

Increase Heat/Time: The isothiocyanate (

) is thermodynamically more stable. Refluxing longer promotes the rearrangement of -

Lewis Acid Catalyst: Adding 5–10 mol%

can catalyze this rearrangement. -

Solvent Switch: Ensure you are using a polar aprotic solvent (Acetone/DMF). Non-polar solvents inhibit the rearrangement.

-

Q2: My yield is significantly lower than expected (<40%), and the product smells like formaldehyde.

-

Diagnosis: Hydrolysis of the MOM group.

-

The Science: The hemiaminal ether linkage (

) in MOM-NCS is acid-sensitive and moisture-sensitive. If water is present, it hydrolyzes to release formaldehyde, methanol, and isothiocyanic acid. -

The Fix:

-

Strict Anhydrous Conditions: Re-dry your solvent and KSCN.

-

Avoid Acidic Workup: Do not wash with dilute HCl. If a wash is necessary, use neutral brine or saturated

. -

Glassware: Flame-dry all glassware before use.

-

Q3: The reaction turns dark/tarry during distillation.

-